molecular formula Li2O3Zr B8022097 dilithium;dioxido(oxo)zirconium

dilithium;dioxido(oxo)zirconium

Cat. No.: B8022097
M. Wt: 153.2 g/mol
InChI Key: PSKLXRHTVCSWPJ-UHFFFAOYSA-N
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Description

The compound with the identifier “dilithium;dioxido(oxo)zirconium” is known as Baicalein. Baicalein is a flavonoid originally isolated from the roots of Scutellaria baicalensis, a plant commonly used in traditional Chinese medicine. It has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Baicalein can be synthesized through various chemical routes. One common method involves the cyclization of 2’,4’,6’-trihydroxyacetophenone with 3,4-dihydroxybenzaldehyde under acidic conditions. This reaction typically requires a catalyst such as hydrochloric acid and is conducted at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, Baicalein is often extracted from the roots of Scutellaria baicalensis using solvents like ethanol or methanol. The extract is then purified through processes such as column chromatography to obtain high-purity Baicalein. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Baicalein undergoes various chemical reactions, including:

    Oxidation: Baicalein can be oxidized to form baicalin, a glycosylated derivative.

    Reduction: Reduction reactions can convert Baicalein into its dihydro form.

    Substitution: Baicalein can participate in substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Substitution reactions typically involve reagents like acetic anhydride or benzoyl chloride under basic conditions.

Major Products

Scientific Research Applications

Baicalein has a wide range of scientific research applications:

Mechanism of Action

Baicalein exerts its effects through multiple mechanisms:

    Molecular Targets: It targets various enzymes and receptors, including cyclooxygenase, lipoxygenase, and estrogen receptors.

    Pathways Involved: Baicalein modulates several signaling pathways, such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway.

Comparison with Similar Compounds

Baicalein is often compared with other flavonoids such as quercetin, kaempferol, and luteolin. While all these compounds share similar antioxidant and anti-inflammatory properties, Baicalein is unique in its strong inhibitory effects on specific cancer cell lines and its ability to cross the blood-brain barrier, making it particularly effective in treating neurological conditions .

List of Similar Compounds

  • Quercetin
  • Kaempferol
  • Luteolin
  • Apigenin

Baicalein’s distinct chemical structure and biological activities make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

dilithium;dioxido(oxo)zirconium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Li.3O.Zr/q2*+1;;2*-1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKLXRHTVCSWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[O-][Zr](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Li2O3Zr
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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